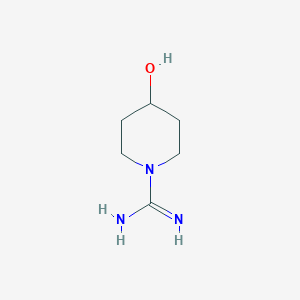

4-Hydroxypiperidine-1-carboximidamide

説明

4-Hydroxypiperidine-1-carboximidamide, also known as N-hydroxypiperidine-1-carboximidamide, is a chemical compound with the molecular weight of 143.19 . It is a member of the piperidine chemical family .

Synthesis Analysis

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized for antiproliferative activity evaluation against human tumor cell lines . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound hydrochloride has been studied . The InChI code is1S/C6H13N3O.ClH/c7-6 (8)9-3-1-5 (10)2-4-9;/h5,10H,1-4H2, (H3,7,8);1H and the InChI key is OZHNUGAJQDNLDL-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, piperidine derivatives are known to undergo various reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 143.19 . Further physical and chemical properties are not detailed in the available resources.科学的研究の応用

Copper-Catalyzed N-Arylation : Unimolecular 4-hydroxypiperidines, including 4-Hydroxypiperidine-1-carboximidamide, have been used as ligands for copper-catalyzed N-arylation. This process enables the synthesis of various N-arylated compounds in moderate to excellent yields, indicating its significance in chemical synthesis (Patil, Nallasivam, & Fernandes, 2015).

Zinc(II) Extraction : Derivatives of this compound have been found effective in extracting zinc(II) from acidic chloride solutions. N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide, in particular, demonstrated a high loading capacity and complete transfer of zinc(II) from concentrated solutions (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).

Inhibition of Glycosidases : Piperidine-based carbohydrate mimics, when combined with this compound, show potential as inhibitors of glycosidases. This application is significant in the field of medicinal chemistry and drug development (Byrgesen, Nielsen, Willert, & Bols, 1997).

Diastereoselective Synthesis : The compound has been used in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization, which is a method for the enantioselective synthesis of highly functionalized piperidin-2-ones (Lam, Murray, & Firth, 2005).

Industrial Production : The aza-Prins-cyclization method, catalyzed by heteropoly acids, has been utilized for the rapid and selective synthesis of 4-hydroxypiperidines under mild conditions. This offers a promising method for their industrial production (Yadav et al., 2009).

Antioxidant Potential : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) containing 4-hydroxypiperidine show antioxidant potential and are promising for biomedical studies using magnetic-resonance imaging (Yushkova et al., 2013).

Production of Diastereomeric Forms : This compound has been used to generate enantiopure starting materials for functionalized 4-hydroxypiperidines, enabling the production of both diastereomeric forms (Vink et al., 2002).

Analgesic Activity : Halogenated phenacyl derivatives of 4-hydroxypiperidine have shown some analgesic activity, indicating its potential in pain management (Saeed, Saify, Iqbal, & Nazar-ul-Islam, 1997).

Safety and Hazards

4-Hydroxypiperidine-1-carboximidamide hydrochloride has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

While specific future directions for 4-Hydroxypiperidine-1-carboximidamide are not detailed in the available resources, piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds with a wide variety of biological activities. They represent a vital fundament in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

4-hydroxypiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIMBFDFBVDYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626421 | |

| Record name | 4-Hydroxypiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108001-76-9 | |

| Record name | 4-Hydroxypiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

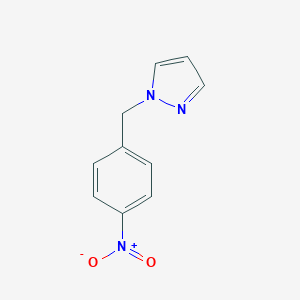

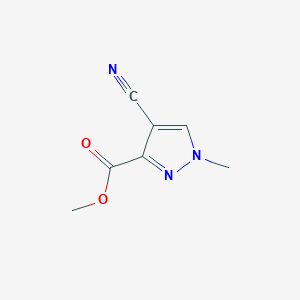

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)